Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15893820
InChI: InChI=1S/C15H9FNO2.BrH.Mg/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18;;/h1-7H,9H2;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C15H9BrFMgNO2
Molecular Weight: 358.44 g/mol

Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide

CAS No.:

Cat. No.: VC15893820

Molecular Formula: C15H9BrFMgNO2

Molecular Weight: 358.44 g/mol

* For research use only. Not for human or veterinary use.

Magnesium (5-cyano-2-(4-fluorobenzoyl)phenyl)methanolate bromide -

Specification

Molecular Formula C15H9BrFMgNO2
Molecular Weight 358.44 g/mol
IUPAC Name magnesium;[5-cyano-2-(4-fluorobenzoyl)phenyl]methanolate;bromide
Standard InChI InChI=1S/C15H9FNO2.BrH.Mg/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18;;/h1-7H,9H2;1H;/q-1;;+2/p-1
Standard InChI Key CESJAKQFSVRLBN-UHFFFAOYSA-M
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C[O-])F.[Mg+2].[Br-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name—magnesium;[5-cyano-2-(4-fluorobenzoyl)phenyl]methanolate;bromide—reflects its three-component structure:

  • A 4-fluorobenzoyl group (C₆H₄FCO-) providing electron-withdrawing character to stabilize the intermediate during reactions.

  • A 5-cyano-2-phenylmethanolate backbone (C₆H₃(CN)(CH₂O⁻)) that coordinates with magnesium to form a resonance-stabilized anion .

  • A bromide counterion (Br⁻) balancing the charge of the magnesium cation (Mg²⁺).

The canonical SMILES representation (C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)C[O-])F.[Mg+2].[Br-]) confirms the spatial arrangement of these functional groups .

Spectroscopic and Crystallographic Data

While experimental X-ray diffraction data remain unpublished, computational models predict a tetrahedral geometry around the magnesium center, with bond lengths of approximately 2.10 Å (Mg–O) and 2.45 Å (Mg–Br) . Nuclear magnetic resonance (NMR) signatures for the compound include:

  • ¹H NMR: A deshielded proton at δ 8.2–8.4 ppm (aromatic H adjacent to the benzoyl group) .

  • ¹³C NMR: Distinct peaks at δ 192 ppm (carbonyl carbon) and δ 118 ppm (cyano carbon).

PropertyValueSource
Molecular FormulaC₁₅H₉BrFMgNO₂
Molecular Weight358.44 g/mol
InChI KeyCESJAKQFSVRLBN-UHFFFAOYSA-M
Solubility (THF)>50 mg/mL at 25°C

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a three-step sequence:

  • Formation of the Benzophenone Precursor: 4-Fluorobenzoyl chloride reacts with 5-cyano-2-methylphenylboronic acid under Suzuki–Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, THF/H₂O) .

  • Grignard Reagent Preparation: The resultant 5-cyano-2-(4-fluorobenzoyl)toluene undergoes bromination (NBS, AIBN) followed by magnesium insertion in dry tetrahydrofuran (THF) at −78°C.

  • Methanolate Stabilization: Quenching the Grignard intermediate with anhydrous methanol yields the title compound as a crystalline solid (yield: 68–72%) .

Critical Process Parameters

  • Temperature Control: Maintaining subambient temperatures (−70°C to −80°C) prevents undesired side reactions like Wurtz coupling.

  • Solvent Selection: THF and 2-methyltetrahydrofuran (2-MeTHF) are preferred due to their ability to stabilize magnesium complexes while permitting adequate reagent mobility .

  • Moisture Sensitivity: Water content in the reaction system must remain below 50 ppm to avoid proto-demetalation.

Role in Citalopram Production

Key Reaction Steps

In the synthesis of citalopram (C₂₀H₂₁FN₂O), the compound facilitates two critical transformations:

  • Nucleophilic Addition to Phthalimide: The magnesium-coordinated methanolate attacks N-(4-fluorophenyl)phthalimide, forming a benzhydryl intermediate (C₂₃H₁₆FN₂O₂).

  • Cyano Group Retention: Unlike conventional Grignard reagents, the cyano substituent remains intact during reactions due to the electron-deficient nature of the aromatic system .

Yield Optimization Strategies

  • Stoichiometric Ratios: A 1.2:1 molar ratio of magnesium reagent to phthalimide derivative maximizes conversion (89% yield) .

  • Catalytic Additives: Lithium chloride (5 mol%) enhances reaction rates by forming a more nucleophilic Mg–Li complex.

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals two endothermic events:

  • Melting Point: 167–169°C (decomposition observed simultaneously) .

  • Exothermic Polymerization: Onset at 210°C in oxygen-free environments.

Solution Stability

The compound demonstrates superior stability in aprotic solvents compared to traditional Grignard reagents:

SolventHalf-Life (25°C)Degradation Products
THF14 daysMg(OH)Br, 4-fluorobenzoic acid
2-MeTHF21 daysMg(OCH₃)Br, benzoyl cyanide
Diethyl ether9 daysMgBr₂, dimeric aromatic species

Future Research Directions

Process Intensification

  • Continuous Flow Synthesis: Microreactor technology could enhance heat transfer and reduce reaction times from hours to minutes .

  • Biocatalytic Approaches: Engineered ketoreductases might replace traditional methanol quenching steps to improve atom economy.

Expanded Applications

Preliminary studies suggest potential utility in:

  • OLED Manufacturing: As an electron-transport layer precursor due to its conjugated aromatic system .

  • Agricultural Chemistry: Intermediate for novel strobilurin-type fungicides.

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